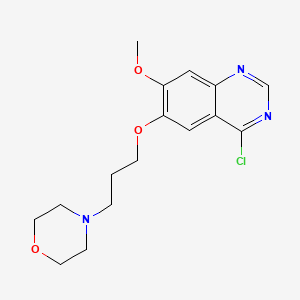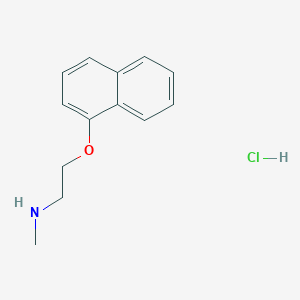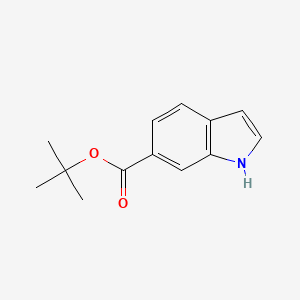![molecular formula C6H4IN3 B3114140 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1998215-95-4](/img/structure/B3114140.png)
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound that has been studied for its potential applications in various fields . It is a white solid that can be obtained by iodine reaction .
Synthesis Analysis
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment were synthesized and their biological activity were tested .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in various studies . The compound has a molecular weight of 245.02 .Chemical Reactions Analysis
The chemical reactions involving 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied . These studies have shown that these compounds can display moderate to excellent activity against one or more cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed .Scientific Research Applications
Structural Analysis and Synthesis
- The structure of derivatives of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine, such as 4-amino-7-(2-deoxy-α-D-erythropentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, has been determined, highlighting its potential for further molecular investigations (Seela, Zulauf, Reuter, & Kastner, 1999).
- A process involving copper-mediated carbomagnesiations of N-Sulfonyl Ynamides has been applied to synthesize polyfunctional pyrrolo[2,3-d]pyrimidines, demonstrating the versatility of this compound in chemical synthesis (Nickel, Fernández, Klier, & Knochel, 2016).
Antitumor Properties
- Novel bicyclic nucleoside analogues incorporating the pyrrolo[2,3-d]pyrimidine structure have been synthesized, indicating their potential in antitumor applications (Mieczkowski, Tomczyk, Makowska, Nasulewicz-Goldeman, Gajda, Woźniak, & Wietrzyk, 2015).
Pharmaceutical Applications
- Pyrrolo[2,3-d]pyrimidines have been extensively investigated for their pharmaceutical activities. A notable application involves the synthesis of a derivative starting from simple and cost-effective compounds, demonstrating the economic feasibility of this compound in pharmaceutical contexts (Fischer & Misun, 2001).
- The palladium-catalyzed cross-coupling reactions of methyl 5-amino-4-chloro- and 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine with various terminal alkynes have been explored, showing the compound's utility in creating diverse medicinal molecules (Tumkevičius & Masevičius, 2007).
Antimicrobial and Anticancer Research
- Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized with promising growth-inhibitory activities against certain cancer cell lines, illustrating its potential in cancer treatment (Miwa, Hitaka, Akimoto, & Nomura, 1991).
- A study on pyrrolo[2,3-d]pyrimidines as kinase inhibitors highlights their role in the treatment of inflammatory or myeloproliferative diseases and their involvement in ongoing clinical trials (Musumeci, Sanna, Grossi, Brullo, Fallacara, & Schenone, 2017).
Mechanism of Action
Target of Action
The primary target of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling . It plays a crucial role in the immune response, making it a promising therapeutic target for cancer immunotherapy .
Mode of Action
It’s known that the compound interacts with its target, hpk1, leading to changes in tcr signaling . This interaction potentially modulates the immune response, which could be beneficial in the context of cancer immunotherapy .
Biochemical Pathways
This compound affects the TCR signaling pathway . By interacting with HPK1, it can modulate the immune response, which is crucial in the body’s defense against cancer . Additionally, it’s suggested that the compound might have anti-inflammatory effects, possibly by inhibiting the overexpression of nitric oxide (NO), a molecule involved in multiple inflammatory-related diseases .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored in a refrigerator . More research is needed to fully understand its pharmacokinetic profile.
Result of Action
The interaction of this compound with HPK1 leads to changes in TCR signaling, potentially modulating the immune response . This could have beneficial effects in cancer immunotherapy . Moreover, the compound might have anti-inflammatory effects by inhibiting the overexpression of NO .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity might be affected by the presence of lipopolysaccharides (LPS), a type of endotoxin . More research is needed to fully understand how environmental factors influence the compound’s action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOGMQOISFIHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)




![3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B3114094.png)


![4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B3114120.png)


![3-Bromobenzo[d]isothiazole](/img/structure/B3114148.png)

